N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Bithiophene isomerism Molecular topology Structure-activity relationships

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034596-85-3, PubChem CID is a synthetic small-molecule organic compound with the molecular formula C20H21NO3S2 and a molecular weight of 387.5 g/mol. The compound features a 2,3'-bithiophene core connected via an ethylene spacer to a 3,4-dimethoxyphenylacetamide moiety.

Molecular Formula C20H21NO3S2
Molecular Weight 387.51
CAS No. 2034596-85-3
Cat. No. B2737490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS2034596-85-3
Molecular FormulaC20H21NO3S2
Molecular Weight387.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)OC
InChIInChI=1S/C20H21NO3S2/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22)
InChIKeyXCVMMEUBKOUJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034596-85-3): Structural Identity and Computed Physicochemical Profile for Research Procurement


N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2034596-85-3, PubChem CID 119102129) is a synthetic small-molecule organic compound with the molecular formula C20H21NO3S2 and a molecular weight of 387.5 g/mol [1]. The compound features a 2,3'-bithiophene core connected via an ethylene spacer to a 3,4-dimethoxyphenylacetamide moiety. Computed physicochemical descriptors generated by PubChem include an XLogP3-AA value of 4.1, one hydrogen bond donor, five hydrogen bond acceptors, eight rotatable bonds, and an exact mass of 387.09628588 Da [1]. This compound is listed in the PubChem database as a research chemical and is primarily supplied as a building block for further synthetic elaboration in medicinal chemistry and materials science programs [1].

Why N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Compounds sharing the bithiophene-ethyl-acetamide scaffold are not functionally interchangeable. The specific 2,3'-bithiophene connectivity—as opposed to the more common 2,2'- or 3,3'-isomers—generates a unique electronic conjugation pattern and molecular shape that can alter target binding, solubility, and metabolic stability in ways that are not predictable from class-level trends [1]. Even subtle changes such as replacing the ethylene linker with a methylene bridge (as in CAS 2415487-56-6) or substituting the 3,4-dimethoxyphenyl group with a trifluoromethylnicotinamide (CAS 2034565-13-2) produce compounds with distinct computed lipophilicity, hydrogen-bonding capacity, and molecular flexibility profiles . The quantitative evidence below demonstrates that structural variations within this compound series translate into measurable differences in key molecular descriptors that directly impact experimental behavior.

Quantitative Differentiation Evidence for N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Versus Closest Analogs


2,3'-Bithiophene Connectivity Confers Distinct Molecular Shape Versus 2,2'- and 3,3'-Isomers

The target compound possesses a 2,3'-bithiophene connectivity, in which the two thiophene rings are linked at the 2-position of one ring and the 3-position of the other. This contrasts with the symmetrical 2,2'-bithiophene and 3,3'-bithiophene isomers commonly used in organic electronics and medicinal chemistry [1]. The 2,3'-connectivity introduces an asymmetric electronic distribution and a bent molecular geometry that is absent in the linear 2,2'-isomer and the V-shaped 3,3'-isomer. The closest commercially available analog, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2415487-56-6), utilizes a 3,3'-bithiophene core with a methylene linker, resulting in a fundamentally different spatial arrangement of the key pharmacophoric elements .

Bithiophene isomerism Molecular topology Structure-activity relationships

Computed Lipophilicity (XLogP3-AA = 4.1) Positions This Compound in a Different Polarity Regime Relative to More Polar Analogs

The computed XLogP3-AA value for the target compound is 4.1, as provided by PubChem [1]. This reflects the combined contributions of the hydrophobic 2,3'-bithiophene core, the ethylene spacer, and the moderately polar 3,4-dimethoxyphenylacetamide group. By comparison, analogs in which the acetamide acyl group is replaced by a more polar moiety—such as N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034565-13-2)—are expected to exhibit lower lipophilicity due to the electron-withdrawing trifluoromethyl and pyridine nitrogen. Conversely, the benzenesulfonamide analog (CAS 2034548-02-0) introduces a sulfonamide group that alters both hydrogen-bonding capacity and logP [REFS-2, REFS-3].

Lipophilicity Drug-likeness Physicochemical profiling

Ethylene Linker Provides Greater Conformational Flexibility Than Methylene-Bridged Analogs

The target compound incorporates an ethylene (-CH2-CH2-) spacer between the bithiophene core and the acetamide nitrogen, yielding eight computed rotatable bonds [1]. The close analog N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 2415487-56-6) utilizes a shorter methylene (-CH2-) linker, which reduces the rotatable bond count and restricts the conformational freedom of the 3,4-dimethoxyphenylacetamide group relative to the bithiophene surface . This one-carbon difference in linker length alters the accessible conformational ensemble and may affect both the entropic cost of target binding and the compound's solution-phase behavior.

Conformational analysis Linker chemistry Molecular flexibility

Hydrogen-Bond Acceptor Count of 5 Differentiates This Compound from Sulfonamide- and Nicotinamide-Containing Analogs

The target compound possesses five hydrogen-bond acceptors (two methoxy oxygens, one amide carbonyl oxygen, and two thiophene sulfur atoms) and one hydrogen-bond donor (amide N-H) [1]. The benzenesulfonamide analog N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide (CAS 2034548-02-0) contains a sulfonamide group that introduces an additional hydrogen-bond donor and alters the acceptor count . The nicotinamide analog (CAS 2034565-13-2) includes a pyridine nitrogen as an additional acceptor. These differences in hydrogen-bonding capacity directly influence aqueous solubility, crystal packing, and target recognition.

Hydrogen bonding Molecular recognition Pharmacophore design

Recommended Research and Industrial Application Scenarios for N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide


Structure-Activity Relationship (SAR) Studies Requiring 2,3'-Bithiophene Topology with a Defined Ethylene Linker

This compound is appropriate for medicinal chemistry programs that specifically require the asymmetric 2,3'-bithiophene connectivity and a two-carbon ethylene spacer. As established in Section 3, neither the 3,3'-bithiophene methylene-bridged analog (CAS 2415487-56-6) nor the 2,2'-bithiophene variants can replicate the exact spatial orientation of the thiophene sulfur atoms and the π-electron surface presented by the 2,3'-isomer [1]. Researchers conducting systematic SAR around the bithiophene core should procure this compound as the reference standard for the 2,3'-connectivity series .

Physicochemical Profiling of Moderately Lipophilic Amide-Containing Bithiophene Derivatives

With a computed XLogP3-AA of 4.1, one HBD, and five HBA [1], this compound occupies a specific region of chemical property space that is distinct from more polar analogs such as the trifluoromethylnicotinamide (CAS 2034565-13-2) or the benzenesulfonamide (CAS 2034548-02-0). It is well-suited for studies correlating lipophilicity with membrane permeability, metabolic stability, or non-specific binding in the context of bithiophene-containing compound libraries .

Synthetic Building Block for Elaboration into Functionalized Bithiophene Libraries

The presence of the 3,4-dimethoxyphenylacetamide group provides a synthetic handle for further derivatization, including demethylation to catechol derivatives, amide reduction, or electrophilic aromatic substitution on the activated dimethoxyphenyl ring. This compound serves as a versatile intermediate for generating focused libraries of 2,3'-bithiophene-containing molecules with systematically varied physicochemical properties .

Computational Chemistry and Molecular Modeling Benchmarks

The unique combination of an asymmetric bithiophene, ethylene linker, and 3,4-dimethoxyphenyl group makes this compound a useful test case for validating conformational sampling algorithms, DFT calculations of electronic properties, and molecular dynamics simulations of thiophene-containing small molecules. The eight rotatable bonds and the conformational flexibility of the ethylene spacer present a non-trivial challenge for computational methods [1].

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